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Compound of Interest

Compound Name: 4-hydroxybutanamide

Cat. No.: B1328909

In-Depth Technical Guide: 4-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybutanamide, including
its chemical properties, synthesis methodologies, and the biological significance of its
derivatives, particularly as inhibitors of matrix metalloproteinases (MMPSs).

Core Compound Specifications

4-Hydroxybutanamide is a chemical compound with the following key identifiers:

Property Value Citations
CAS Number 927-60-6

Molecular Formula C4HoNO:2

Molecular Weight 103.12 g/mol

Synthesis of 4-Hydroxybutanamide

The synthesis of 4-hydroxybutanamide can be achieved through several established routes.
The selection of a particular method may depend on the desired scale, purity requirements,
and available starting materials.
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Method 1: Aminolysis of y-Butyrolactone

A common and direct method for the synthesis of 4-hydroxybutanamide is the ring-opening of
y-butyrolactone with ammonia. This reaction, known as aminolysis, involves the nucleophilic
attack of ammonia on the carbonyl carbon of the lactone, leading to the formation of the
corresponding amide.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is not readily available in the
public domain. However, a general procedure would involve reacting y-butyrolactone with a
source of ammonia, such as aqueous or alcoholic ammonia, potentially under elevated
temperature and pressure. The reaction progress would be monitored by techniques like thin-
layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would
be isolated and purified, likely through crystallization or column chromatography.

Method 2: Amidation of 4-Hydroxybutyric Acid

Another synthetic approach is the direct amidation of 4-hydroxybutyric acid. This method
typically requires the activation of the carboxylic acid group to facilitate the reaction with
ammonia.

Experimental Protocol:

Detailed experimental procedures for the direct amidation of 4-hydroxybutyric acid are not
widely published. A general approach would involve the use of a coupling agent to activate the
carboxylic acid, followed by the addition of an ammonia source. The reaction would be carried
out in a suitable solvent and the product isolated and purified using standard laboratory
techniques.

Biological Significance of 4-Hydroxybutanamide
Derivatives

While 4-hydroxybutanamide itself is not extensively studied for its biological activity, its
derivatives, particularly N-substituted and N-hydroxy derivatives, have garnered significant
interest in medicinal chemistry. Notably, N-hydroxybutanamide derivatives have been
investigated as potent inhibitors of matrix metalloproteinases (MMPS).
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MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation
of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in
various pathological processes, including cancer invasion and metastasis, arthritis, and
cardiovascular diseases.[1]

Mechanism of Action of N-Hydroxybutanamide
Derivatives as MMP Inhibitors

The inhibitory activity of N-hydroxybutanamide derivatives against MMPs stems from the
hydroxamic acid moiety (-CONHOH). This functional group acts as a powerful chelating agent
for the zinc ion (Zn2*) located in the active site of the MMP enzyme.[1][2] The binding of the
hydroxamic acid to the zinc ion prevents the enzyme from interacting with its natural
substrates, thereby inhibiting its proteolytic activity.

The general mechanism involves the coordination of the hydroxamic acid to the catalytic zinc
ion in the MMP active site. This interaction is a key determinant of the inhibitory potency of
these compounds.[1]

Matrix Metalloproteinase Signaling Pathway

MMPs are involved in complex signaling pathways that regulate cell behavior. For instance,
MMPs can cleave and release growth factors and cytokines from the ECM, which can then bind
to their receptors on cell surfaces and trigger downstream signaling cascades. By degrading
the ECM, MMPs also play a direct role in facilitating cell migration and invasion, which are
critical steps in cancer metastasis. The inhibition of MMPs by N-hydroxybutanamide derivatives
can disrupt these processes.

Below is a generalized representation of the role of MMPs in cancer cell invasion, which can be
targeted by MMP inhibitors.
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Caption: Role of MMPs in Cancer Cell Invasion and Inhibition by N-Hydroxybutanamide
Derivatives.

Experimental Data on N-Hydroxybutanamide Derivatives

A study on novel N-hydroxybutanamide derivatives demonstrated their potential as antitumor
and antimetastatic agents through the inhibition of specific MMPs. The iodoaniline derivative of
N1-hydroxy-N4-phenylbutanediamide was a particularly promising compound.

In Vitro MMP Inhibition:

Compound Target MMP ICso0 (UM)

lodoaniline derivative of N2-
hydroxy-N4- MMP-2 1-15

phenylbutanediamide

MMP-9 1-15

MMP-14 1-15

In Vivo Antitumor Activity (B16 Melanoma Mouse Model):

Tumor Growth Inhibition . o
Treatment (%) Metastasis Inhibition (%)
0

lodoaniline derivative of N2-
hydroxy-N4- 61.5 88.6

phenylbutanediamide

Experimental Protocols for Biological Assays

MMP Inhibition Assay (General Protocol):

A typical MMP inhibition assay involves measuring the enzymatic activity of a specific MMP in
the presence and absence of the inhibitor.

e Reagents and Materials:
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o Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
o Fluorogenic MMP substrate.
o Assay buffer (e.qg., Tris-HCI with CaClz, ZnClz, and Brij-35).

o Test compound (N-hydroxybutanamide derivative) dissolved in a suitable solvent (e.g.,
DMSO).

o A known MMP inhibitor as a positive control.

[e]

Microplate reader capable of fluorescence detection.

e Procedure:

[e]

The MMP enzyme is pre-incubated with varying concentrations of the test compound or
control in the assay buffer.

o The reaction is initiated by the addition of the fluorogenic substrate.

o The increase in fluorescence, resulting from the cleavage of the substrate by the active
MMP, is monitored over time using a microplate reader.

o The rate of the reaction is calculated from the linear portion of the fluorescence versus
time curve.

o The percent inhibition is determined by comparing the reaction rates in the presence of the
inhibitor to the rate of the untreated control.

o The ICso value (the concentration of inhibitor required to reduce enzyme activity by 50%)
is calculated by plotting the percent inhibition against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity Assay (General Xenograft Model Protocol):

e Animal Model:
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o Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent
rejection of human tumor cells.

e Cell Culture and Tumor Implantation:
o A human cancer cell line (e.g., B16 melanoma) is cultured in vitro.

o A specific number of cells are harvested and injected subcutaneously or orthotopically into
the mice to induce tumor formation.

e Treatment:

o Once the tumors reach a palpable size, the mice are randomized into treatment and
control groups.

o The test compound (N-hydroxybutanamide derivative) is administered to the treatment
group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and
schedule.

o The control group receives the vehicle (the solvent used to dissolve the compound).
e Monitoring and Endpoint:

o Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor
volume is calculated.

o The body weight and general health of the mice are also monitored.
o At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

o To assess metastasis, organs such as the lungs or liver may be examined for the
presence of secondary tumors.

o Data Analysis:

o The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor
weights between the treated and control groups.
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o The antimetastatic effect is determined by comparing the number and size of metastases.

o Statistical analysis is performed to determine the significance of the observed differences.

Summary

4-Hydroxybutanamide is a valuable chemical entity, and its derivatives, particularly those
containing a hydroxamic acid functional group, have emerged as a significant class of MMP
inhibitors. The ability of these compounds to chelate the zinc ion in the active site of MMPs
provides a strong rationale for their investigation as therapeutic agents in diseases
characterized by excessive ECM degradation, such as cancer. The experimental data on N-
hydroxybutanamide derivatives demonstrate their potential to inhibit tumor growth and
metastasis in preclinical models, warranting further research and development in this area. The
provided experimental frameworks for synthesis and biological evaluation can serve as a
foundation for researchers and drug development professionals working with this class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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